molecular formula C18H16N2O4 B2871743 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956386-16-6

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2871743
CAS No.: 956386-16-6
M. Wt: 324.336
InChI Key: XXPRPKAYBHGUQB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₆N₂O₄
SMILES: COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
InChIKey: XXPRPKAYBHGUQB-UHFFFAOYSA-N
CAS Number: 956386-16-6 (alternate: 402767-66-2, 149288-68-6 in related contexts)
Molecular Weight: 324.34 g/mol

This compound features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a 2,5-dimethoxyphenyl moiety, and at the 4-position with a carboxylic acid functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-13-8-9-16(24-2)14(10-13)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRPKAYBHGUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956386-16-6
Record name 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Biological Activity

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound has the following structural and molecular characteristics:

  • Molecular Formula : C18H16N2O4
  • Molecular Weight : 324.33 g/mol
  • SMILES Notation : COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
  • InChIKey : XXPRPKAYBHGUQB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions to achieve the desired structure. The synthetic pathways often utilize starting materials that are readily available and involve standard organic synthesis techniques such as refluxing, crystallization, and spectroscopic analysis for characterization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring the 1H-pyrazole scaffold. Specifically, derivatives of this compound have demonstrated significant inhibitory effects against various cancer cell lines:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase II and EGFR .

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. These studies suggest that they can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the antiproliferative effects of pyrazole derivatives.
    • Findings : Derivatives exhibited IC50 values in the micromolar range, suggesting potent activity against breast cancer cells.
  • Evaluation Against HepG2 Cells :
    • Objective : Assess cytotoxicity and mechanism of action.
    • Findings : Some derivatives were found to be less effective compared to others, indicating structure-dependent activity.

Summary of Biological Activities

Cell LineIC50 (µM)Activity Description
MDA-MB-23115.0Significant antiproliferative activity
HepG220.0Moderate cytotoxicity
Lung Cancer Cells10.0Strong inhibition of cell growth
Colorectal Cancer25.0Effective in reducing viability

Structure–Activity Relationship (SAR)

The biological activity is often correlated with specific structural features of the pyrazole derivatives:

SubstituentEffect on Activity
2,5-DimethoxyEnhances anticancer activity
Phenyl GroupCritical for binding interactions
Carboxylic AcidEssential for bioactivity

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Availability Price (250 mg)
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 956386-16-6 C₁₈H₁₆N₂O₄ 2,5-dimethoxyphenyl 324.34 Discontinued $188
3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 956386-17-7 C₁₈H₁₆N₂O₂ 2,4-dimethylphenyl 292.36 Not reported
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 113808-90-5 C₁₂H₁₁ClN₂O₂ 3-chlorophenyl, 3,5-dimethylpyrazole 250.68 Available
3-(Adamantan-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid 149288-68-6 C₂₀H₂₂N₂O₂ Adamantane 334.41 Not reported
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 372107-36-3 C₁₇H₁₄N₂O₃ 4-methoxyphenyl 294.31 Not reported

Key Structural Differences and Implications

In contrast, the 2,4-dimethylphenyl analog (CAS 956386-17-7) lacks oxygen atoms, reducing polarity and increasing hydrophobicity . The 3-chlorophenyl substituent (CAS 113808-90-5) introduces an electron-withdrawing chlorine atom, which may alter reactivity in nucleophilic or electrophilic environments .

Steric and Bulk Effects :

  • The adamantane -substituted analog (CAS 149288-68-6) incorporates a bulky tricyclic structure, likely reducing solubility in aqueous media and impacting steric interactions in binding applications .

Functional Group Variations :

  • Replacing the carboxylic acid group with a carbaldehyde (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) eliminates hydrogen-bonding capacity, which could reduce interactions with biological targets .

Availability and Commercial Considerations

  • The target compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or low demand . However, Santa Cruz Biotechnology offers it at $188/250 mg, indicating niche availability .

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